molecular formula C22H20N2O B12611135 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile CAS No. 651045-16-8

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile

Katalognummer: B12611135
CAS-Nummer: 651045-16-8
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: OIRZZZCJOFGDKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the amino group: The next step involves the formation of the 1-amino-2-phenylethyl group. This can be done through a reductive amination reaction using phenylacetaldehyde and ammonia in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling of intermediates: The final step involves coupling the intermediates formed in the previous steps under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Wirkmechanismus

The mechanism of action of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Amino-2-phenylethyl)-4-hydroxybenzonitrile
  • 3-(1-Amino-2-phenylethyl)-4-methoxybenzonitrile
  • 3-(1-Amino-2-phenylethyl)-4-ethoxybenzonitrile

Uniqueness

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is unique due to the presence of the benzyloxy group, which can impart specific chemical and physical properties. This makes it distinct from other similar compounds that may have different substituents on the benzonitrile core.

Eigenschaften

CAS-Nummer

651045-16-8

Molekularformel

C22H20N2O

Molekulargewicht

328.4 g/mol

IUPAC-Name

3-(1-amino-2-phenylethyl)-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C22H20N2O/c23-15-19-11-12-22(25-16-18-9-5-2-6-10-18)20(13-19)21(24)14-17-7-3-1-4-8-17/h1-13,21H,14,16,24H2

InChI-Schlüssel

OIRZZZCJOFGDKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.